molecular formula C13H13N3O4 B510109 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 512813-64-8

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B510109
CAS RN: 512813-64-8
M. Wt: 275.26g/mol
InChI Key: JXVWZWVFPOLJOL-UHFFFAOYSA-N
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Description

The compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C13H13N3O4 . It is also known as "4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID" .


Molecular Structure Analysis

The molecular structure of “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” consists of a benzoic acid group attached to a 3,5-dimethyl-4-nitro-1H-pyrazol group .


Physical And Chemical Properties Analysis

The compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” has a molecular weight of 216.24 . It has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.262±0.06 g/cm3 . The compound’s pKa is predicted to be 4.11±0.10 .

Scientific Research Applications

Antitubercular Activity

Compounds derived from the pyrazole moiety, such as 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, have shown promising results in combating tuberculosis. A study synthesized a related compound and evaluated its antitubercular potential against Mycobacterium tuberculosis. The results indicated potent activity, suggesting that derivatives of this compound could be further explored for tuberculosis treatment .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their pharmacological effects, including antileishmanial and antimalarial activities. Research involving hydrazine-coupled pyrazoles, which share a core structure with the compound , revealed that certain derivatives exhibited significant activity against Leishmania aethiopica and Plasmodium berghei, the pathogens responsible for leishmaniasis and malaria, respectively .

Anti-inflammatory Properties

The pyrazole core is also found in compounds with anti-inflammatory properties. While the specific compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” has not been directly linked to anti-inflammatory activity, structurally similar indole derivatives have demonstrated such effects. This suggests potential for the compound to be modified and used in anti-inflammatory drug development .

Analgesic Effects

Similar to anti-inflammatory properties, analgesic (pain-relieving) effects have been observed in compounds with an indole or pyrazole structure. By extension, it’s plausible that derivatives of “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could be synthesized to explore their pain-relieving potential .

properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVWZWVFPOLJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

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